molecular formula C9H12N2 B11921154 7-Methylindolin-6-amine

7-Methylindolin-6-amine

Cat. No.: B11921154
M. Wt: 148.20 g/mol
InChI Key: ADGMQNMUYIXGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylindolin-6-amine is a compound belonging to the indole family, characterized by its aromatic heterocyclic structure. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindolin-6-amine can be achieved through several methods. One common approach involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . This method is advantageous due to its efficiency in generating the indole core structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and purity. For instance, the use of transition-metal catalysis, such as palladium or ruthenium catalysts, can facilitate the cyclization and functionalization steps required to produce the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methylindolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 7-Methylindolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial in its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H12N2/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5,10H2,1H3

InChI Key

ADGMQNMUYIXGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCC2)N

Origin of Product

United States

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